3-{[2-(2-furyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone
Overview
Description
3-{[2-(2-furyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 3-{[2-(2-furyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound inhibits the activity of several enzymes involved in the production of pro-inflammatory cytokines and cancer cell growth. Moreover, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. Moreover, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-{[2-(2-furyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone is its potent anti-inflammatory and anti-cancer properties. This compound has been found to be effective in reducing the production of pro-inflammatory cytokines and inhibiting the growth of cancer cells. Moreover, it has been shown to induce apoptosis in cancer cells. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain laboratory experiments.
Future Directions
There are several future directions for the research on 3-{[2-(2-furyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to investigate the potential applications of this compound in other fields of research, such as neurodegenerative diseases and infectious diseases. Moreover, future research can focus on optimizing the synthesis method of this compound to yield higher purity and higher yields. Additionally, future research can investigate the potential of this compound as a lead compound for the development of new drugs with potent anti-inflammatory and anti-cancer properties.
Scientific Research Applications
3-{[2-(2-furyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in vitro and in vivo.
Properties
IUPAC Name |
3-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-16-12-4-1-2-5-13(12)17-10-19(16)8-11-9-22-15(18-11)14-6-3-7-21-14/h1-7,9-10H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INODXCBNLYRXED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CSC(=N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.